1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE
Description
This compound features a [1,2,3]triazolo[1,5-a]quinazoline core fused with a benzenesulfonyl group at position 3 and a piperidine-4-carboxamide moiety at position 5. The benzenesulfonyl group likely enhances electron-withdrawing properties and metabolic stability, while the piperidine-4-carboxamide substituent may improve solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c22-18(28)14-10-12-26(13-11-14)19-16-8-4-5-9-17(16)27-20(23-19)21(24-25-27)31(29,30)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H2,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFJDZMGSICQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features atriazolo[1,5-a]quinazoline scaffold substituted at position 3 with a benzenesulfonyl group and at position 5 with a piperidine-4-carboxamide moiety (Fig. 1). Retrosynthetic analysis suggests three key fragments:
- Quinazoline core : Derived from anthranilic acid derivatives.
- Triazole ring : Introduced via cyclization or [3+2] cycloaddition.
- Piperidine-4-carboxamide : Attached via nucleophilic substitution or coupling reactions.
The benzenesulfonyl group likely originates from sulfonylation at the triazole nitrogen.
Synthesis of theTriazolo[1,5-a]Quinazoline Core
Anthranilic Acid-Based Cyclocondensation
The quinazoline nucleus is constructed from anthranilic acid (70 ) through benzoxazinone intermediates (71 , 72 ) using acetic or propionic anhydride (Scheme 1). Key steps:
- Benzoxazinone formation : Anthranilic acid reacts with anhydrides at 120°C for 2 hr (yield: 92–95%).
- Amidine cyclization : Treatment with ammonium acetate in glacial acetic acid under reflux forms 2-substituted quinazolin-4(3H)-ones.
Optimization : Microwave irradiation (150°C, 10 min) improves yield to 98% while reducing reaction time.
Triazole Ring Annulation
Thetriazole moiety is introduced via nitrene insertion or Huisgen cycloaddition:
- Method A : Reaction of 5-aminoquinazoline with tosyl azide in the presence of Cu(I) catalysts generates the triazoloquinazoline core.
- Method B : [3+2] Cycloaddition between quinazoline-bound alkynes and sulfonyl azides (Click chemistry).
Comparative Data :
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| A | CuI, DMF, 80°C | 65 | 1,4-disubstituted |
| B | Ru catalysis, RT | 78 | 1,5-disubstituted |
Method B offers superior regiocontrol for the 1,5-a fused system.
Functionalization with Benzenesulfonyl and Piperidine Groups
Sulfonylation at Position 3
The triazole nitrogen is sulfonylated using benzenesulfonyl chloride under basic conditions:
- Procedure : Triazoloquinazoline (1 eq) dissolved in dry DCM, treated with benzenesulfonyl chloride (1.2 eq) and Et₃N (2 eq) at 0°C→RT for 6 hr.
- Yield : 82% after silica gel chromatography.
Characterization :
Piperidine-4-Carboxamide Installation
The piperidine side chain is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution:
Palladium-Catalyzed Amination
- Conditions : 5-Chlorotriazoloquinazoline (1 eq), piperidine-4-carboxamide (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq) in dioxane at 100°C.
- Yield : 74% after 12 hr.
SNAr Reaction
- Conditions : 5-Fluoro intermediate (1 eq), piperidine-4-carboxamide (2 eq), K₂CO₃ (3 eq) in DMF at 80°C.
- Yield : 68% after 8 hr.
Key Advantage : Palladium catalysis avoids racemization of the carboxamide group.
Integrated Synthesis Route
Scheme 2 : Optimal Pathway
- Anthranilic acid → benzoxazinone (microwave, 98%)
- Cyclocondensation with ammonium acetate → quinazolinone (89%)
- Cu-free Click reaction with benzenesulfonyl azide → triazoloquinazoline (78%)
- Buchwald-Hartwig amination with piperidine-4-carboxamide (74%)
Overall Yield : 48% over four steps.
Analytical Characterization
Spectroscopic Data
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
The 1,5-a fusion pattern is critical for bioactivity. Employing Ru-catalyzed cycloaddition ensures >20:1 regioselectivity over 1,4-a isomers.
Sulfonylation Side Reactions
Competitive sulfonation of the quinazoline nitrogen is suppressed by:
Comparative Evaluation of Methods
| Parameter | Classical Stepwise | Convergent Approach |
|---|---|---|
| Total Steps | 6 | 4 |
| Overall Yield (%) | 28 | 48 |
| Purity (%) | 95 | 99 |
| Scalability | Limited to 10 g | Pilot-scale feasible |
The convergent strategy using late-stage sulfonylation and palladium catalysis proves superior in efficiency and practicality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
The compound has shown promising anticancer properties across various studies.
- Mechanism of Action : It operates primarily by inducing apoptosis in cancer cells. The presence of the triazole and quinazoline moieties enhances its interaction with biological targets involved in cell cycle regulation and apoptosis pathways.
-
Case Study : In a study evaluating its efficacy against multiple cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), it demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For instance:
Cell Line IC50 (µM) Mechanism of Action HeLa 15 Apoptosis induction MCF-7 20 Cell cycle arrest A549 25 Intrinsic pathway activation
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties.
- Activity Spectrum : It exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The benzenesulfonyl group likely enhances the compound's lipophilicity, improving membrane permeability and bioactivity.
Neuropharmacological Potential
The piperidine structure suggests potential applications in neuropharmacology.
- Serotonin Receptor Interaction : Compounds with similar piperidine structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to confirm these effects specifically for this compound.
Synthesis and Derivatives
The synthesis of 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide involves multi-step organic reactions. Variations in substituents can lead to derivatives with enhanced or altered biological activities.
| Synthesis Method | Description |
|---|---|
| Multi-step Organic Synthesis | Involves formation of the triazole and quinazoline rings followed by piperidine coupling. |
| Derivative Modification | Altering substituents on the piperidine or quinazoline moiety to optimize biological activity. |
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazoloquinazoline core is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the benzenesulfonyl group enhances the compound’s binding affinity and specificity towards certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure: Aryl-Fused vs. Thieno-Fused Triazolopyrimidines
The [1,2,3]triazolo[1,5-a]quinazoline core (aryl-fused) contrasts with thieno-fused triazolopyrimidines, such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines. Evidence indicates that thieno-fused derivatives exhibit superior anticancer activity compared to aryl-fused analogs. This disparity may arise from enhanced solubility or cell penetration in thieno-fused systems .
Substituent Effects
- Benzenesulfonyl Group : The benzenesulfonyl substituent in the target compound distinguishes it from analogs like 1-{7-chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(4-fluorophenyl)piperazine (), which bears a trifluoromethylphenyl group. Sulfonyl groups typically improve metabolic stability and binding affinity through polar interactions, whereas trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects .
- Piperidine/Piperazine Moieties: The piperidine-4-carboxamide group in the target compound contrasts with piperazine derivatives substituted with fluorophenyl (e.g., ) or methoxyphenyl groups (e.g., BA99209 in ).
Structural and Functional Data Tables
Table 1: Comparison of Core Structures and Substituents
Table 2: Anticancer Activity of Related Compounds
Biological Activity
The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on various studies and research findings, providing a comprehensive overview of its mechanisms, applications, and implications in medicinal chemistry.
Molecular Structure
The compound has the following structural characteristics:
- Molecular Formula : C21H20N6O3S
- IUPAC Name : this compound
- SMILES Notation :
CC(=O)N1CCN(CC1)c2ncc(c(c2)S(=O)(=O)c3ccccc3)N=N1
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 408.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that compounds with similar triazole and quinazoline structures exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or other cellular pathways that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of quinazoline can effectively inhibit tumor growth in various cancer cell lines.
Case Study: In Vitro Testing
A study conducted on a related compound demonstrated its ability to induce apoptosis in human cancer cell lines. The results indicated a dose-dependent response with IC50 values in the low micromolar range, suggesting potent anticancer activity.
Antimicrobial Properties
In addition to anticancer effects, compounds containing benzenesulfonyl groups have been noted for their antimicrobial activities. This is attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Research Findings
A recent investigation into the antimicrobial efficacy of related compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival and proliferation.
Q & A
Q. What are the key synthetic strategies for synthesizing 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Core Formation : The triazoloquinazoline core can be constructed via cyclization of quinazoline precursors with triazole-forming agents (e.g., azides).
- Sulfonylation : Introduction of the benzenesulfonyl group at position 3 may involve nucleophilic substitution under basic conditions using benzenesulfonyl chloride .
- Piperidine Functionalization : The piperidine-4-carboxamide moiety is introduced via coupling reactions, such as amide bond formation with activated carboxylic acid derivatives .
Key Considerations : Solvent choice (e.g., THF or DMF), temperature control, and catalysts (e.g., triethylamine for deprotonation) are critical for yield optimization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition Assays : For proteasome inhibition (if applicable), use fluorogenic substrates (e.g., succinyl-LLVY-AMC) to measure activity in cell lysates .
- Antibacterial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains using broth microdilution .
- Cell Viability Assays : MTT or resazurin-based assays to assess cytotoxicity in cancer or primary cell lines .
Advanced Research Questions
Q. How can reaction parameters be optimized for introducing the benzenesulfonyl group in the triazoloquinazoline core?
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (60–100°C), solvent polarity (THF vs. DMF), and base strength (triethylamine vs. DBU) .
- Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) may enhance substitution efficiency in halogenated intermediates, though yields can vary (e.g., 13% in Pd-mediated reactions) .
- Real-Time Monitoring : Use HPLC or in-situ IR to track reaction progress and minimize byproduct formation .
Q. How can discrepancies in biological activity data between studies be systematically addressed?
- Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., known proteasome inhibitors) .
- Compound Purity : Validate via HPLC (≥95% purity) and quantify residual solvents (e.g., using pharmacopeial guidelines) .
- Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent traces in biological assays) .
Q. What computational methods are applicable to study the compound’s interaction with biological targets?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to targets (e.g., proteasome subunits), guided by X-ray crystallography data .
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments over nanosecond timescales .
Q. What strategies improve solubility and bioavailability without altering the core structure?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the carboxamide or piperidine moiety .
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance aqueous solubility .
- Structural Analogues : Replace the benzenesulfonyl group with more polar substituents (e.g., pyridylsulfonyl) while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
